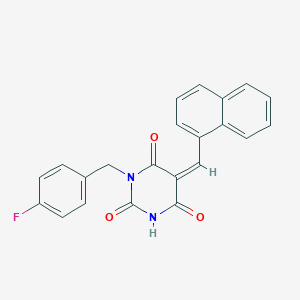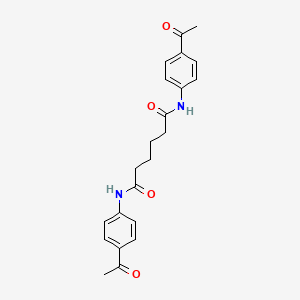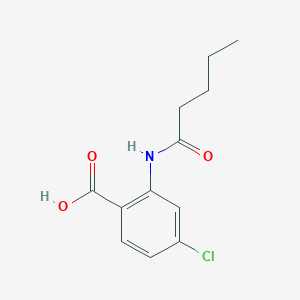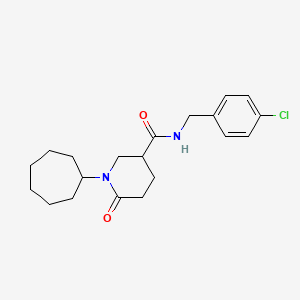
1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FBNP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to act through multiple pathways. 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of various enzymes such as topoisomerase II and cyclooxygenase-2, which are involved in cancer and inflammation, respectively. 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to modulate the activity of various signaling pathways such as the MAPK and PI3K/AKT pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. In cancer research, 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce oxidative stress and inflammation, which are known to contribute to the progression of these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high potency and specificity towards its target enzymes and signaling pathways. However, one of the limitations of using 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its low solubility, which can make it difficult to administer in vivo. In addition, 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has not been extensively studied in clinical trials, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione research. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties to improve its solubility and bioavailability. Finally, more clinical trials are needed to evaluate the safety and efficacy of 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in humans.
Métodos De Síntesis
1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multistep process involving the reaction of 4-fluorobenzylamine with 2,4,6-trioxo-5-naphthalen-1-ylidenepentanedioic acid in the presence of an acid catalyst. The resulting product is then subjected to further purification steps to obtain the final compound.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
(5Z)-1-[(4-fluorophenyl)methyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-17-10-8-14(9-11-17)13-25-21(27)19(20(26)24-22(25)28)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-12H,13H2,(H,24,26,28)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMDECHUGXFJEX-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=O)N(C3=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)NC(=O)N(C3=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5029271.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5029289.png)
![N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea](/img/structure/B5029297.png)
![rel-(2R,3R)-3-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5029298.png)

![diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5029314.png)
![4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5029317.png)
![1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5029323.png)
![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)


![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5029357.png)
![1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone](/img/structure/B5029365.png)